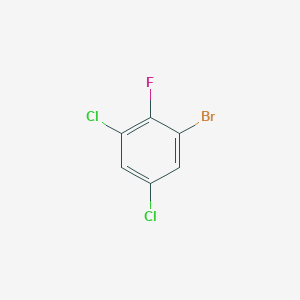

1-Bromo-3,5-dichloro-2-fluorobenzene

描述

1-Bromo-3,5-dichloro-2-fluorobenzene (CAS: 1160573-64-7) is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₂F and a molecular weight of 243.89 g/mol . Its structure features a benzene ring substituted with bromine at position 1, chlorine at positions 3 and 5, and fluorine at position 2. This arrangement of electron-withdrawing substituents significantly influences its electronic properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science .

The compound is synthesized via halogenation strategies, often involving bromination of pre-halogenated benzene derivatives. Its purification typically involves solvent extraction and crystallization, with industrial-grade purity reaching 99% .

属性

IUPAC Name |

1-bromo-3,5-dichloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEOCLLZJPCOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that halogenated benzenes can interact with various biological targets, including enzymes and receptors, depending on their specific substitution pattern.

Mode of Action

Halogenated benzenes can undergo various reactions, such as nucleophilic substitution and free radical reactions. For instance, benzylic halides can react via an SN1 or SN2 pathway, depending on the degree of substitution.

Biochemical Pathways

Halogenated benzenes can potentially affect various biochemical pathways due to their reactivity and ability to form reactive intermediates.

Pharmacokinetics

It is known that halogenated benzenes can be absorbed through various routes, distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces.

Result of Action

Halogenated benzenes can potentially cause various effects at the molecular and cellular level, depending on their specific substitution pattern and the biological targets they interact with.

Action Environment

The action, efficacy, and stability of 1-Bromo-3,5-dichloro-2-fluorobenzene can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and interactions with biological targets. Additionally, factors such as temperature, pH, and light exposure can affect its stability.

生物活性

1-Bromo-3,5-dichloro-2-fluorobenzene (CAS: 1160573-64-7) is a halogenated aromatic compound with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple halogen substituents, influences its biological activity, making it a subject of interest in toxicology and pharmacology.

- Molecular Formula : C₆H₂BrCl₂F

- Molecular Weight : 243.89 g/mol

- IUPAC Name : this compound

- CAS Number : 1160573-64-7

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Toxicity

This compound exhibits various toxicological effects that have been documented in laboratory studies. Key findings include:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and may cause skin irritation (H315) .

- Carcinogenic Potential : Studies have suggested that halogenated benzene derivatives can possess carcinogenic properties; however, specific data on this compound's carcinogenicity remains limited .

2. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes:

- CYP1A2 Inhibition : This compound has been identified as a CYP1A2 inhibitor, which may affect the metabolism of various drugs .

- CYP2C9 Inhibition : It also inhibits CYP2C9, potentially impacting the pharmacokinetics of co-administered medications .

Case Study 1: Metabolic Pathways

A study investigated the metabolic pathways of halogenated compounds including this compound. The results indicated that the compound undergoes phase I metabolism primarily through oxidation via cytochrome P450 enzymes. This metabolic activation may lead to the formation of reactive intermediates that contribute to its biological activity and toxicity.

Case Study 2: Environmental Impact

Research on environmental persistence has shown that similar halogenated compounds can bioaccumulate in aquatic organisms. Although specific studies on this compound are scarce, its structural similarity to other persistent organic pollutants raises concerns regarding its ecological impact.

Data Table: Biological Activity Summary

科学研究应用

Synthesis Methods:

- Halogenation Reaction: Utilizing reagents like aluminum chloride for efficient bromination and chlorination.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in synthetic pathways to yield diverse derivatives.

Applications in Organic Synthesis

1-Bromo-3,5-dichloro-2-fluorobenzene serves as a versatile building block in organic synthesis. Its halogen substituents allow for various chemical transformations:

- Intermediate for Pharmaceuticals: It can be converted into biologically active compounds such as anti-inflammatory agents and antibiotics through nucleophilic substitutions.

- Synthesis of Agrochemicals: The compound is used to produce herbicides and fungicides by modifying its halogen groups to enhance biological activity.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel antimicrobial agents. Through nucleophilic substitution with amines, researchers achieved high yields of target compounds with effective antimicrobial properties. The reaction conditions were optimized to enhance yield and purity.

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic substitution with amines | 85% | THF, Room Temperature |

Case Study 2: Development of Herbicides

In another research project, this compound was utilized to synthesize new herbicides. By modifying the halogen substituents, researchers developed compounds that exhibited potent herbicidal activity against common agricultural weeds. The study highlighted the importance of the bromine and chlorine atoms in enhancing herbicidal efficacy.

| Compound | Activity (g/ha) | Application Rate |

|---|---|---|

| Herbicide A | 200 | 1 L/ha |

| Herbicide B | 150 | 0.5 L/ha |

Industrial Applications

The industrial applications of this compound extend to:

- Dyes and Pigments: It is used in the synthesis of dyes due to its ability to form stable chromophores.

- Polymer Chemistry: The compound acts as a modifier in polymerization processes, enhancing the properties of resulting materials.

相似化合物的比较

(a) 5-Bromo-1,3-dichloro-2-fluorobenzene (CAS: 17318-08-0)

- Structure : Same substituents (Br, 2×Cl, F) but with bromine at position 5 instead of 1.

- Properties : Altered electronic effects due to substituent repositioning, leading to differences in dipole moments and solubility. Purity: 97% .

- Applications : Used in cross-coupling reactions for agrochemical intermediates .

(b) 1-Bromo-2,4-dichloro-5-fluorobenzene (CAS: 1481-63-6)

- Structure : Bromine (1), chlorine (2,4), fluorine (5).

- Properties : Lower symmetry reduces crystallinity compared to the 1,3,5-substituted analog. Purity: 98% .

- Reactivity : Preferential substitution at the less hindered position 4 in nucleophilic reactions .

Halogen-Substituted Analogs

(a) 1-Bromo-3,5-dichlorobenzene (CAS: N/A)

(b) 1-Bromo-3,5-difluorobenzene (CAS: 461-96-1)

- Structure : Replaces chlorines with fluorines.

- Properties : Molecular weight 192.98 g/mol ; boiling point 140°C . Enhanced electron-withdrawing effects activate the ring for electrophilic substitution .

- Reactivity : Used in Suzuki-Miyaura couplings to construct luminescent polymers .

Methyl-Substituted Derivatives

1-Bromo-2-chloro-3,5-dimethylbenzene (CAS: 933585-12-7)

- Structure : Methyl groups at positions 3 and 5 instead of chlorines.

- Properties : Molecular weight 219.51 g/mol . Steric hindrance from methyl groups reduces reactivity in cross-coupling reactions .

- Applications : Specialty chemical for sterically demanding syntheses .

Comparative Data Table

准备方法

Diazotization and Sandmeyer-Type Halogenation of 2-Fluoro-3-chloro-5-bromoaniline

Overview:

One of the most established methods for synthesizing 1-Bromo-3,5-dichloro-2-fluorobenzene involves the diazotization of 2-fluoro-3-chloro-5-bromoaniline followed by a copper(I) chloride-mediated Sandmeyer reaction to replace the diazonium group with chlorine.

- Starting Material: 2-fluoro-3-chloro-5-bromoaniline (224.5 g, 1 mol)

- Reagents: Hydrochloric acid (608 g, 5 mol), sodium nitrite (103.5 g, 1.5 mol), cuprous chloride (100 g)

- Solvent: Water (300 g)

- Conditions:

- Diazotization at 10°C by slow addition of sodium nitrite to the aniline solution in HCl and water.

- Preparation of a cuprous chloride solution in hydrochloric acid at 50°C.

- Dropwise addition of diazonium salt solution to cuprous chloride solution at 50°C, stirring for 5 hours.

- Workup: Cooling, phase separation, neutralization, washing, distillation, and rectification.

- Yield: 83.1%

- Purity: 99.8%

- Physical form: Oil layer isolated and purified

This method is industrially viable, providing high yield and purity suitable for further applications.

Multi-Step Synthesis via Bromination and Reduction of Fluoro- and Chloro-Substituted Anilines

Summary:

A patented route involves the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene starting from 1,3-dichloro-2-fluoro-4-nitrobenzene through successive reduction, bromination, diazotization, and reduction steps.

- Reduction of 1,3-dichloro-2-fluoro-4-nitrobenzene to 2,4-dichloro-3-fluoroaniline.

- Bromination of 2,4-dichloro-3-fluoroaniline to 6-bromo-2,4-dichloro-3-fluoroaniline.

- Diazotization of the bromo-dichloro-fluoroaniline under acidic conditions forming diazonium salts.

- Reduction of diazonium salts to yield 5-bromo-1,3-dichloro-2-fluorobenzene.

- The process avoids expensive lithium salts and carcinogenic catalysts used in other methods.

- It achieves high selectivity and is scalable for industrial manufacturing.

Patent Reference: US-2022017439-A1 details this process with emphasis on economical and industrial applicability.

Halogenation of Acetanilide Derivatives Followed by Amino Group Cleavage

Method Description:

This older but effective method prepares 1-bromo-3,5-dichlorobenzene (structurally close to the target compound) by:

- Reacting acetanilide with chlorine at temperatures below 35°C in 40–70% aqueous sulfuric acid to form dichlorophenylacetamide.

- Treating the dichlorophenylacetamide at temperatures above 75°C with bromine (60–120°C) to introduce bromine.

- Cleaving the amino group from the resulting monobromodichloroaniline to yield the final product.

Though this method is for 1-bromo-3,5-dichlorobenzene, it demonstrates principles applicable to halogenated benzene derivatives like this compound, especially in controlling regioselectivity through stepwise halogenation and functional group transformations.

Flow Chemistry and Selectivity Optimization

Recent research has explored flow chemistry techniques to improve regioselectivity and yields in the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene. Using aprotic polar co-solvents and controlled temperature conditions, the ratio of desired product to regioisomer can reach approximately 12:1. Purification typically requires flash column chromatography on silica gel.

While promising, these methods still face challenges in large-scale purification and cost-effectiveness, limiting their current industrial adoption.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Diazotization & Sandmeyer Halogenation | 2-fluoro-3-chloro-5-bromoaniline | HCl, NaNO2, CuCl | 10°C diazotization, 50°C Sandmeyer, 5h | 83.1 | 99.8 | Industrially viable, high purity |

| Bromination & Reduction Route | 1,3-dichloro-2-fluoro-4-nitrobenzene → 2,4-dichloro-3-fluoroaniline → bromination | Bromine, acid, reducing agents | Multi-step, acidic conditions | High (not specified) | High | Economical, scalable, avoids expensive reagents |

| Halogenation of Acetanilide | Acetanilide | Cl2, H2SO4, Br2 | <35°C chlorination, 60-120°C bromination | Not specified | Not specified | Classic method, applicable to related compounds |

| Flow Chemistry | 2,4-dichloro-3-fluoroaniline derivatives | Aprotic co-solvents | Controlled temp, flow conditions | Not specified | Selectivity ~12:1 | Emerging method, purification challenges |

Detailed Research Findings and Notes

The diazotization method (Method 1) is well-documented with precise stoichiometry, reaction times, and temperatures, yielding a product suitable for pharmaceutical intermediates. The use of cuprous chloride as a catalyst in the Sandmeyer reaction is critical for high conversion.

The multi-step bromination and reduction process (Method 2) emphasizes avoiding costly and hazardous reagents, making it attractive for industrial scale-up. The patent literature provides detailed synthetic pathways and intermediates, ensuring reproducibility and high selectivity.

The acetanilide halogenation method (Method 3) is more classical and less commonly used for the fluorinated analogue but remains relevant for understanding the halogenation chemistry of aromatic amines and acetanilides.

Flow chemistry approaches (Method 4) show promise for improving reaction control and product selectivity but require further development for large-scale application due to purification difficulties.

常见问题

Q. What are the recommended synthetic routes for preparing 1-bromo-3,5-dichloro-2-fluorobenzene, and how can regioselectivity be controlled?

Synthesis typically involves sequential halogenation of fluorobenzene derivatives. A common approach is directed ortho-metalation (DoM) , where a fluorine atom directs lithiation at the desired position, followed by quenching with electrophiles (e.g., BCl₃ or Cl₂). Bromination can be achieved via electrophilic substitution using Br₂/Fe or N-bromosuccinimide (NBS) under controlled conditions. To ensure regioselectivity, steric and electronic effects must be balanced; for example, fluorine’s strong electron-withdrawing nature directs substituents to meta/para positions. Purity validation via GC (>95% purity) is critical .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves aromatic proton and carbon signals. Coupling patterns help confirm substitution positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₆H₂BrCl₂F: ~243.88 g/mol) and isotopic patterns for bromine/chlorine .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, critical for unambiguous confirmation of regiochemistry .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points)?

Compare data across multiple sources. For example, if a reported melting point (mp) conflicts, verify purity via GC/HPLC and consider polymorphism. lists mp data for analogous compounds (e.g., 5-Bromo-1,3-dichloro-2-fluorobenzene), which can serve as benchmarks. Contaminants like regioisomers (e.g., 1-bromo-2,5-dichloro-3-fluorobenzene) may skew results; recrystallization in non-polar solvents (hexane/EtOAc) improves purity .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) leverage this compound in materials science?

The bromine atom serves as a handle for palladium-catalyzed couplings. For example:

- Suzuki Reactions : Coupling with arylboronic acids generates biaryl systems for liquid crystals or ligands.

- Buchwald-Hartwig Amination : Forms nitrogen-containing heterocycles for pharmaceuticals.

Optimize conditions (e.g., Pd(OAc)₂, SPhos ligand, Cs₂CO₃) to avoid dehalogenation side reactions. Monitor reaction progress via TLC/GC-MS .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Isomer Identification : Compare experimental ¹⁹F NMR shifts with computational predictions (DFT calculations). For example, fluorine in ortho vs. para positions produces distinct δ values (~-110 ppm vs. -105 ppm).

- Impurity Analysis : Use LC-MS to detect trace regioisomers (e.g., 1-bromo-2,4-dichloro-5-fluorobenzene) that may arise during synthesis. Reference analogous compounds in (e.g., 2-bromo-1,3,5-trifluorobenzene) for spectral benchmarking .

Q. What safety protocols are critical for handling this compound?

- Storage : Inert atmosphere (N₂/Ar), away from ignition sources (UN 1993).

- PPE : Nitrile gloves, lab coat, and fume hood use mandatory due to volatility and halogenated toxicity.

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste. Safety sheets in emphasize P210/P102 precautions .

Q. How can computational modeling predict reactivity in electrophilic substitution?

Density Functional Theory (DFT) calculates partial charges and Fukui indices to predict electrophilic attack sites. For example, fluorine’s electron-withdrawing effect deactivates the ring, directing subsequent substitutions to less electron-deficient positions. Compare results with experimental outcomes (e.g., nitration or sulfonation) to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。